molecular formula C15H22ClN3O B12217472 N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride

Cat. No.: B12217472
M. Wt: 295.81 g/mol
InChI Key: UBBQMPCLPPJHPC-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a methoxyphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride typically involves the condensation of acetylacetone and hydrazine to form 3,5-dimethylpyrazole . This intermediate is then subjected to further reactions to introduce the methoxyphenyl and ethanamine groups. The reaction conditions often involve the use of polar organic solvents and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-12-9-14(18(2)17-12)11-16-8-7-13-5-4-6-15(10-13)19-3;/h4-6,9-10,16H,7-8,11H2,1-3H3;1H

InChI Key

UBBQMPCLPPJHPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCCC2=CC(=CC=C2)OC)C.Cl

Origin of Product

United States

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